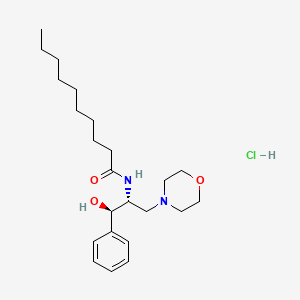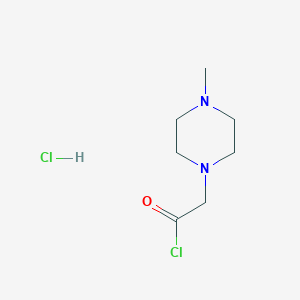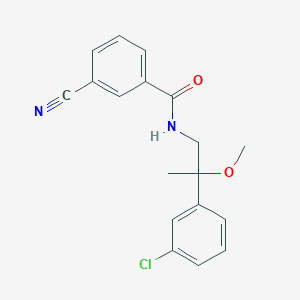
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide, commonly known as ML352, is a chemical compound that belongs to the benzamide class of molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of ML352 is primarily through the inhibition of Hsp70. Hsp70 is a chaperone protein that plays a crucial role in protein folding, transport, and degradation. It is overexpressed in many cancer cells and helps them survive under stress conditions. ML352 binds to Hsp70 and disrupts its function, leading to the accumulation of misfolded proteins and ultimately cancer cell death. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
ML352 has been shown to have a range of biochemical and physiological effects. It inhibits the growth of cancer cells and has antimicrobial activity against a range of bacterial and fungal pathogens. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
ML352 has several advantages for lab experiments. It is a well-characterized compound with a defined mechanism of action, making it suitable for use in a range of assays. It has been shown to have minimal toxicity to normal cells, making it a safer alternative to many existing chemotherapeutic agents. However, there are also limitations to using ML352 in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its potential applications. The synthesis method is complex and requires specialized equipment, making it challenging to produce large quantities of the compound.
将来の方向性
For the study of ML352 include further understanding of its potential therapeutic applications, optimization of the synthesis method, and development of analogs to improve its efficacy and reduce potential side effects.
合成法
The synthesis of ML352 involves a multi-step process, starting with the reaction of 3-chlorobenzaldehyde with 2-methoxypropylamine to form 2-(3-chlorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 3-cyanobenzoyl chloride in the presence of a base to yield ML352. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
科学的研究の応用
ML352 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer, by targeting a specific protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many cancer cells and plays a crucial role in their survival and proliferation. ML352 binds to Hsp70 and disrupts its function, leading to cancer cell death. ML352 has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. It works by disrupting the bacterial cell membrane and inhibiting essential enzymes, leading to bacterial cell death.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(23-2,15-7-4-8-16(19)10-15)12-21-17(22)14-6-3-5-13(9-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAHJRSRBZZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
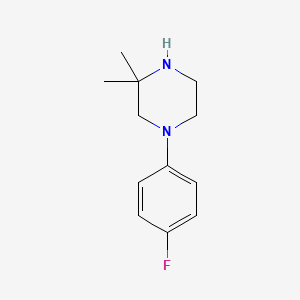
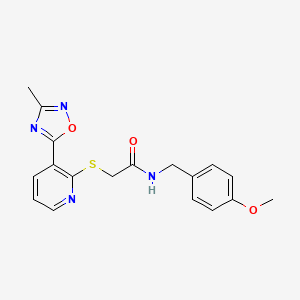
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
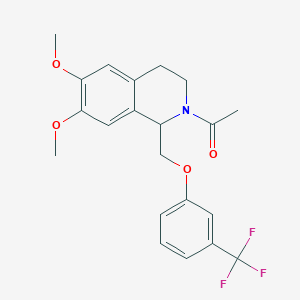

![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
